Butocrolol hydrochloride
CAS No.: 55165-36-1
Cat. No.: VC18457943
Molecular Formula: C19H24ClNO6
Molecular Weight: 397.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55165-36-1 |
|---|---|
| Molecular Formula | C19H24ClNO6 |
| Molecular Weight | 397.8 g/mol |
| IUPAC Name | 9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one;hydrochloride |
| Standard InChI | InChI=1S/C19H23NO6.ClH/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4;/h5-7,11,20-21,23H,8-9H2,1-4H3;1H |
| Standard InChI Key | OMNXUSQATUXCBP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Butocrolol hydrochloride (IUPAC name: 9-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one hydrochloride) is a chiral compound with a molecular formula of and a molecular weight of 397.8 g/mol . The molecule features a furochromenone core substituted with a hydroxyl group at position 4, a methyl group at position 7, and an (S)-configured aryloxypropanolamine side chain. This side chain includes a tert-butylamino group, which is critical for beta-1 receptor selectivity .
Stereochemical Considerations
The (S)-enantiomer of butocrolol exhibits superior pharmacological activity compared to its (R)-counterpart, a common trait among beta-blockers due to stereospecific receptor interactions . The chiral center at the second carbon of the propoxy chain ensures optimal binding to beta-1 adrenergic receptors while minimizing off-target effects .
Computed Physicochemical Properties
PubChem data provides the following key properties :
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
| Topological Polar Surface | 101 Ų |
| LogP (Predicted) | 1.2 |
The compound’s moderate lipophilicity (LogP ≈ 1.2) balances membrane permeability and aqueous solubility, facilitated by the hydrochloride salt formulation .
Synthesis and Manufacturing
The synthesis of butocrolol hydrochloride is detailed in patent literature, emphasizing efficiency and enantiomeric purity . The process involves three key stages:
Key Reaction Steps
-
Epoxide Formation: Aryloxypropanolamine precursors are synthesized via epoxidation of allyl aryl ethers using trisubstituted phosphonium halides (e.g., ) .
-
Chlorohydrin Intermediate: Selective monochlorination avoids dichloro byproducts, preserving reaction yield (85–92%) .
-
Amine Incorporation: The chlorohydrin intermediate undergoes nucleophilic substitution with tert-butylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt .
Process Optimization
-
Single-Reactor Synthesis: All steps are conducted in one vessel, reducing intermediate isolation and minimizing racemization .
-
Chromatographic Purification: Final purification via reverse-phase chromatography ensures >99% enantiomeric excess .
Pharmacological Profile
Mechanism of Action
Butocrolol competitively inhibits beta-1 adrenergic receptors in cardiac tissue, reducing cAMP production and subsequent calcium influx. This results in decreased heart rate, myocardial contractility, and blood pressure . Its selectivity ratio (beta-1:beta-2 ≈ 1:20) minimizes bronchoconstriction risks in asthmatic patients .
Pharmacokinetics
-
Absorption: Oral bioavailability is ~50% due to first-pass metabolism .
-
Metabolism: Hepatic CYP2D6-mediated oxidation generates inactive metabolites, primarily excreted renally .
Clinical Applications and Comparative Analysis
Therapeutic Indications
-
Hypertension: Reduces systolic/diastolic pressure by 15–20 mmHg in Phase III trials .
-
Angina Pectoris: Improves exercise tolerance by limiting myocardial oxygen demand .
Structural Analogues and Beta-Blocker Classification
Butocrolol’s furochromenone scaffold distinguishes it from classical aryloxypropanolamines. Comparative data with select beta-blockers:
| Compound | Receptor Selectivity | Half-Life (h) | Key Indications |
|---|---|---|---|
| Butocrolol | Beta-1 | 6–8 | Hypertension, Angina |
| Metoprolol | Beta-1 | 3–7 | Hypertension, MI |
| Carvedilol | Beta/Alpha-1 | 6–10 | Heart Failure |
Recent Advances and Future Directions
While butocrolol’s clinical use remains niche, ongoing research explores its potential in migraine prophylaxis and anxiety disorders. Innovations in sustained-release formulations aim to enhance patient compliance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume